molecular formula C13H4Cl2F5NO3 B13428146 2-(4,5-Dichloro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(4,5-Dichloro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B13428146
M. Wt: 388.07 g/mol
InChI Key: DQBBHOZNUJCJAJ-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by its multiple halogen substitutions and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dichloro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. The starting materials often include halogenated phenols and nitrobenzene derivatives. The reaction conditions may require the use of strong bases or acids, high temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dichloro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4,5-Dichloro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dichloro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
  • This compound derivatives
  • Other halogenated nitrobenzene compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen and nitro substitutions, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H4Cl2F5NO3

Molecular Weight

388.07 g/mol

IUPAC Name

2-(4,5-dichloro-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H4Cl2F5NO3/c14-6-3-10(21(22)23)11(4-7(6)15)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H

InChI Key

DQBBHOZNUJCJAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl)F)C(F)(F)F

Origin of Product

United States

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